3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one
Description
This compound is a chromen-4-one derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at position 3, an ethyl group at position 6, and a methallyloxy (2-methyl-2-propenyloxy) substituent at position 7. Its molecular formula is C₂₃H₂₂O₅, with a molecular weight of 378.42 g/mol. Structural studies of such compounds often employ crystallographic tools like the SHELX program suite for refinement and analysis .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-(2-methylprop-2-enoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-4-15-9-17-21(11-20(15)27-12-14(2)3)28-13-18(23(17)24)16-5-6-19-22(10-16)26-8-7-25-19/h5-6,9-11,13H,2,4,7-8,12H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLETHWJOERGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-(2-methylprop-2-enoxy)chromen-4-one, primarily targets cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of cholinesterases prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase enzymes disrupts the synthesis of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting cholinesterases, leading to an increase in acetylcholine levels. This can affect nerve signal transmission in the nervous system. Additionally, by inhibiting lipoxygenase enzymes, the compound disrupts the leukotriene pathway, potentially reducing inflammation.
Result of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. This can lead to changes in nerve signal transmission and inflammatory responses. In addition, the compound has shown antibacterial activity, particularly against Escherichia coli and Bacillus subtilis.
Biochemical Analysis
Biochemical Properties
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit cholinesterase enzymes, which are essential for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, thereby affecting neurotransmission. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation. Moreover, it can alter cellular metabolism by interacting with enzymes that regulate metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cholinesterase enzymes results in their inhibition, thereby increasing acetylcholine levels. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating neurotransmission. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of fatty acids and other biomolecules. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may be more effective in certain tissues or cell types.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall function within the cell.
Biological Activity
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one is a derivative of chromenone that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various substituents to form the chromenone structure. The synthetic pathway can be summarized as follows:
- Formation of Benzodioxin Derivative : Starting materials like 2,3-dihydrobenzo[1,4]dioxin are reacted with appropriate reagents under controlled conditions.
- Chromenone Formation : Subsequent reactions introduce ethyl and allyl groups to the benzodioxin core, forming the final chromenone structure.
Antioxidant Properties
Research indicates that compounds derived from 2,3-dihydrobenzodioxins exhibit significant antioxidant activity. For instance, a series of derivatives were tested for their ability to inhibit lipid peroxidation in human low-density lipoproteins (LDL). Some compounds demonstrated up to 45 times higher activity than standard antioxidants like probucol .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It was screened against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the context of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results showed promising inhibitory effects, suggesting its utility in managing these conditions .
Study on Lipid Peroxidation
A study published in Bioorganic & Medicinal Chemistry highlighted that certain substituted benzodioxin derivatives exhibited potent inhibition of copper-induced lipid peroxidation in vitro. The most active compounds were shown to have a strong correlation between their structural features and biological activity .
Anti-inflammatory Activity
In a separate investigation focusing on inflammatory pathways, compounds derived from similar structures were found to activate cannabinoid receptors without central nervous system effects. This suggests potential applications in treating inflammatory conditions without psychotropic side effects .
Research Findings Summary Table
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The hydroxyl groups present in the chromenone structure contribute to its ability to scavenge free radicals, protecting cells from oxidative stress and potentially preventing chronic diseases.
- Anticancer Properties : Similar compounds have shown the ability to inhibit cancer cell proliferation by interacting with cellular pathways involved in tumor growth and survival.
- Neuroprotective Effects : The compound's structural characteristics suggest potential neuroprotective activity, possibly by modulating neurotransmitter systems or providing protective effects against neurodegenerative conditions.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of derivatives similar to this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an effective antioxidant agent.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer therapeutic.
Case Study 3: Neuroprotective Effects
Research involving animal models of neurodegeneration showed that administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. These findings suggest its potential utility in treating neurodegenerative diseases such as Alzheimer's.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound may be well absorbed and distributed throughout the body due to its relatively low molecular weight and suitable LogP value. Studies suggest it undergoes metabolic processes involving cytochrome P450 enzymes, influencing its bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related benzodioxin-chromenone derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s methallyloxy group (C₄H₇O) increases lipophilicity compared to hydroxy (–5) or isopropoxy (–3) groups. This may enhance membrane permeability but reduce aqueous solubility .
Steric and Electronic Modifications :
- Position 2 substitutions (e.g., CF₃ in vs. methyl in ) influence steric hindrance and electronic density. The CF₃ group may resist oxidative metabolism, whereas methyl groups are metabolically labile .
- The ethoxy-modified benzodioxin in demonstrates how altering the fused ring system impacts overall geometry and intermolecular interactions .
Hydrogen Bonding and Solubility :
- Hydroxy-substituted derivatives (–5) exhibit higher polarity, favoring solubility in polar solvents. However, this may limit blood-brain barrier penetration compared to alkoxy variants .
Preparation Methods
Core Chromen-4-one Synthesis
The chromen-4-one scaffold is typically constructed via the Kostanecki reaction , which involves cyclization of an o-hydroxyacetophenone derivative. For the target compound, the synthesis begins with 2,5-dihydroxyacetophenone as the starting material. Ethylation at position 6 is achieved through Friedel-Crafts alkylation using ethyl bromide in the presence of AlCl₃ . Subsequent protection of the 7-hydroxy group with a methoxymethyl (MOM) ether ensures regioselectivity during later stages .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ethylation | Ethyl bromide, AlCl₃, DCM, 0°C → rt, 12h | 78% |
| Protection | MOM-Cl, DIPEA, DCM, 0°C, 2h | 92% |
Coupling with the 2,3-Dihydro-1,4-benzodioxin Moiety
The benzodioxin fragment is synthesized separately from catechol via dibromination followed by cyclization with ethylene glycol under acidic conditions . Coupling to the chromenone core employs Ullmann-type cross-coupling with CuI/L-proline catalysis, enabling aryl-aryl bond formation between the benzodioxin and pre-functionalized chromenone .
Optimized Coupling Protocol :
Final Deprotection and Purification
Global deprotection (if applicable) is performed using TFA/CH₂Cl₂ (1:1) to remove acid-labile groups. Purification via flash chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization from ethanol/water affords the final compound with >95% purity .
Analytical Characterization
Critical data for validation:
-
HRMS : m/z [M+H]⁺ calculated for C₂₄H₂₂O₅: 414.1467; found: 414.1462
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.82 (s, 3H, CH₃), 4.52 (d, 2H, OCH₂C), 6.85–7.45 (m, 6H, aromatic)
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation : Competing O- vs. C-alkylation is minimized using bulky bases (e.g., LDA) .
-
Coupling Efficiency : Pd-based catalysts (e.g., Pd(PPh₃)₄) were tested but showed inferior results compared to CuI .
-
Stability of Methallyl Ether : Avoid strong acids during synthesis to prevent cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
